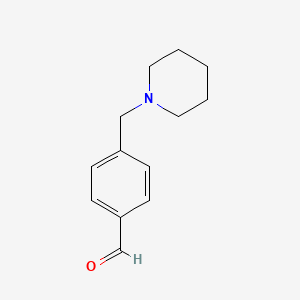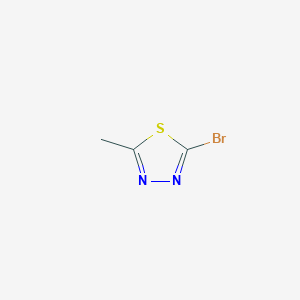![molecular formula C7H10N4OS2 B1277076 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide CAS No. 876532-11-5](/img/structure/B1277076.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide
Vue d'ensemble
Description
The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities .
Synthesis Analysis
The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been reported . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of the compound involves a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The dihedral angle between the planes of the chlorophenyl and thiadiazole groups is 32.93 (16)° .Chemical Reactions Analysis
The compound shows in-vitro antiproliferative activity against some human cancer cell lines . The chemical shifts of the protons of hydroxyl groups and carbon atoms of the 1,3,4-thiadiazole ring are the decisive descriptors of inhibition interactions of the compounds .Physical and Chemical Properties Analysis
The compound has a molecular weight of 187.22 g/mol . Its IR (KBr) values are 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 . The 1H NMR (DMSO-d6, 500 MHz) δ (ppm) values are 10.11 (s, 1H, NH), 7.30 (s, 2H, NH2), 7.26 (d, J = 8.7 Hz, 1H, H2), among others .Applications De Recherche Scientifique
Heterocyclic Compound Significance
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide belongs to the class of heterocyclic compounds, specifically with a 1,3,4-thiadiazole core. These compounds are recognized for their diverse pharmacological activities due to the toxophoric N2C2S moiety. They exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. Their unique structural framework makes them significant in the pursuit and design of new drugs, often leading to compounds with intriguing biological profiles (Mishra et al., 2015).
Pharmacological Scaffolds and Antiparasitic Activities
Thiadiazoles are identified as crucial pharmacological scaffolds due to their wide-ranging biological activities. Specifically, they have shown promising leishmanicidal and antimalarial activities, addressing serious public health issues in tropical and sub-tropical regions. The development of thiadiazole derivatives with antileishamanial and antimalarial activity is a focal point in medicinal chemistry, due to the physicochemical and pharmacokinetic properties of the thiadiazole scaffold, making it a therapeutic target for novel drug development (Tahghighi & Babalouei, 2017).
Cytotoxic Agents and Anticancer Potential
Sulfur-containing heterocyclic derivatives, like thiadiazoles, are under exploration for their cytotoxic properties in medicinal chemistry. They serve as fundamental structures in a wide array of synthetic analogs, exhibiting a broad scope of therapeutic activities. The design strategies engaged in the development of these agents aim to target multiple mechanisms such as inhibition of tyrosine kinases, topoisomerase, tubulin, and various signaling pathways, making them significant for anticancer research (Laxmikeshav et al., 2021).
Antimicrobial Activity
The thiadiazole moiety is extensively studied for its antimicrobial properties. The derivatives of thiadiazoles have demonstrated significant biological activities, including antimicrobial, anti-inflammatory, antitubercular, and antidiabetic properties, among others. The structure-activity relationship (SAR) of these compounds is crucial for medicinal chemists to develop newer compounds with enhanced efficacy and safety (Alam, 2018).
Mécanisme D'action
Target of Action
The primary target of the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a biochemical pathway that produces ammonia and carbon dioxide from urea . This enzyme is critical for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for their survival .
Result of Action
The inhibition of the urease enzyme by the compound results in a decrease in the production of ammonia and carbon dioxide from urea . This can lead to a decrease in the pH of the environment, which can inhibit the growth and survival of certain bacteria, such as Helicobacter pylori .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s efficacy, as the urease enzyme is most active in alkaline conditions . Additionally, the stability of the compound can be affected by factors such as temperature and light exposure.
Analyse Biochimique
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide plays a crucial role in biochemical reactions, particularly as an inhibitor of the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound interacts with the active site of the urease enzyme, forming stable complexes that inhibit its activity. This interaction is essential for preventing the colonization of certain bacteria, such as Helicobacter pylori, which rely on urease for survival in acidic environments .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory action on urease leads to a decrease in ammonia production, which in turn affects the pH balance within cells. This disruption in pH can lead to altered cellular functions and metabolic processes . Additionally, the compound has shown potential in inhibiting the proliferation of certain cancer cell lines, indicating its role in modulating cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of the urease enzyme, inhibiting its catalytic activity. This binding is facilitated by the thiadiazole ring, which interacts with the nickel ions in the enzyme’s active site . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods In vitro studies have shown that the compound’s inhibitory effects on urease persist for several hours, indicating its potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including disruptions in metabolic processes and cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a urease inhibitor. The compound interacts with enzymes and cofactors involved in nitrogen metabolism, affecting the overall metabolic flux and levels of metabolites such as ammonia and urea . Its impact on these pathways highlights its potential for modulating metabolic processes in various biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the active site of the urease enzyme . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes, allowing it to reach intracellular targets effectively .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on urease . Targeting signals and post-translational modifications may play a role in directing the compound to these locations, ensuring its effective interaction with target biomolecules .
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS2/c8-6-10-11-7(14-6)13-3-5(12)9-4-1-2-4/h4H,1-3H2,(H2,8,10)(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDSLUUPKEQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429201 | |
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876532-11-5 | |
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


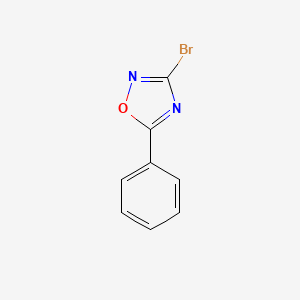
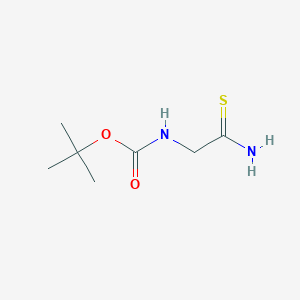
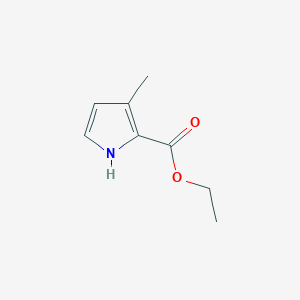

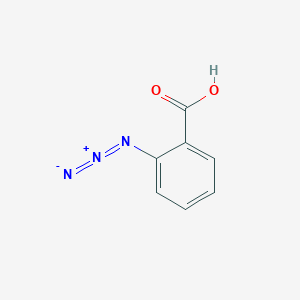

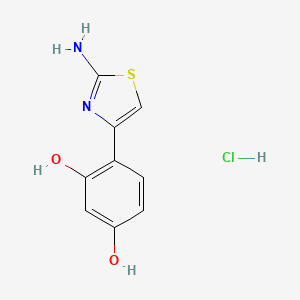
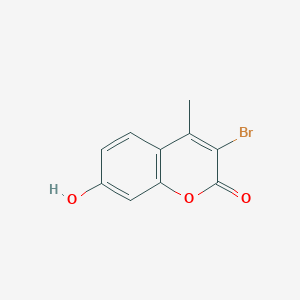
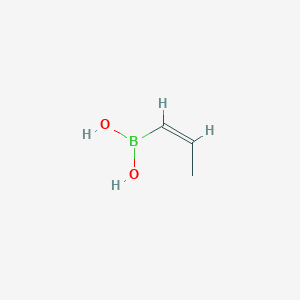
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)

![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)
